2-Ethyl-1-thiophen-2-ylsulfonylpiperidine
Overview
Description
2-Ethyl-1-thiophen-2-ylsulfonylpiperidine is a heterocyclic compound that contains both a thiophene ring and a piperidine ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . Piperidine derivatives are also significant in the pharmaceutical industry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses . For 2-Ethyl-1-thiophen-2-ylsulfonylpiperidine, a common synthetic route might involve the reaction of a thiophene derivative with a piperidine derivative under specific conditions. For example, the interaction between elemental sulfur and sodium tert-butoxide can facilitate the formation of thiophene rings .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-thiophen-2-ylsulfonylpiperidine can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiols.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes .
Scientific Research Applications
2-Ethyl-1-thiophen-2-ylsulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-thiophen-2-ylsulfonylpiperidine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Timepidium Bromide: Contains a thiophene ring and is used as an anticholinergic.
Uniqueness
2-Ethyl-1-thiophen-2-ylsulfonylpiperidine is unique due to its combination of a thiophene ring and a piperidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for diverse applications in various fields .
Properties
IUPAC Name |
2-ethyl-1-thiophen-2-ylsulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-2-10-6-3-4-8-12(10)16(13,14)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGVBHRPNBUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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